(4-methoxyphenyl)methylphosphonic Acid

Catalog No.
S1908196
CAS No.
40299-61-4
M.F
C8H11O4P
M. Wt
202.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-methoxyphenyl)methylphosphonic Acid

CAS Number

40299-61-4

Product Name

(4-methoxyphenyl)methylphosphonic Acid

IUPAC Name

(4-methoxyphenyl)methylphosphonic acid

Molecular Formula

C8H11O4P

Molecular Weight

202.14 g/mol

InChI

InChI=1S/C8H11O4P/c1-12-8-4-2-7(3-5-8)6-13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)

InChI Key

XUAVFSMXCWTYNM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CP(=O)(O)O

Canonical SMILES

COC1=CC=C(C=C1)CP(=O)(O)O

Here's what we do know:

  • Chemical Structure

    (4-Methoxyphenyl)methylphosphonic acid belongs to a class of organophosphorus compounds. These molecules contain a central phosphorus atom bonded to various organic groups.

  • Potential Applications

    Due to the presence of a phosphonic acid group, (4-methoxyphenyl)methylphosphonic acid might hold some promise for research in specific areas:

    • Enzyme Inhibition

      Phosphonic acids can mimic the natural phosphate group found in biological molecules. This property allows them to interact with and potentially inhibit enzymes that rely on phosphates for function . Research efforts might explore (4-methoxyphenyl)methylphosphonic acid's ability to target specific enzymes.

    • Material Science

      Organophosphorus compounds are sometimes used in material science applications such as flame retardants or as components in novel materials with specific properties . The methoxyphenyl group in (4-methoxyphenyl)methylphosphonic acid might provide interesting functionalities for material science research, but this is purely speculative.

(4-methoxyphenyl)methylphosphonic acid is an organophosphorus compound characterized by the presence of a methylphosphonic acid moiety attached to a para-methoxyphenyl group. Its chemical formula is C₈H₁₁O₄P, and it features a phosphorus atom bonded to a methyl group, an oxygen atom, and a hydroxyl group, along with a para-methoxyphenyl substituent. This compound is significant in various fields, including medicinal chemistry and environmental science, due to its unique chemical properties and potential biological activities.

Research indicates that (4-methoxyphenyl)methylphosphonic acid exhibits biological activity that may include:

  • Enzyme Inhibition: It has been studied for its potential as an inhibitor of acid phosphatases, which are enzymes involved in various metabolic processes. This inhibition can affect cellular signaling pathways and metabolic functions .
  • Antimicrobial Properties: Some studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further pharmaceutical development.

The synthesis of (4-methoxyphenyl)methylphosphonic acid can be achieved through various methods:

  • Direct Reaction with Methylphosphonic Dichloride:
    • Methylphosphonic dichloride is reacted with para-methoxyphenol in the presence of a base such as triethylamine to yield (4-methoxyphenyl)methylphosphonic acid.
  • One-Pot Synthesis:
    • A one-pot method involving the reaction of para-methoxyphenol with methylphosphonic acid under controlled conditions has been reported, allowing for efficient synthesis without the isolation of intermediates .

(4-methoxyphenyl)methylphosphonic acid has several applications across different fields:

  • Pharmaceuticals: Its properties as an enzyme inhibitor make it a candidate for drug development targeting specific metabolic pathways.
  • Agricultural Chemistry: It may be utilized in developing herbicides or pesticides due to its biological activity against certain pests or pathogens.
  • Environmental Science: The compound's degradation products are studied in relation to chemical warfare agents, contributing to environmental remediation efforts .

Studies have explored the interactions of (4-methoxyphenyl)methylphosphonic acid with various biological molecules:

  • Protein Binding: Investigations into how this compound binds to proteins involved in metabolic pathways have been conducted, revealing insights into its inhibitory mechanisms .
  • Cellular Uptake: Research on how cells uptake this compound could provide information on its bioavailability and pharmacokinetics.

Several compounds share structural similarities with (4-methoxyphenyl)methylphosphonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methylphosphonic AcidSimple organophosphorusBasic structure without aromatic substitution
Pinacolyl Methylphosphonic AcidAlkyl-substitutedExhibits different physical properties due to bulk
Isopropyl Methylphosphonic AcidIsopropyl-substitutedViscosity and solubility variations
Diethylalkylsulfonamido(4-methoxyphenyl)methylphosphonateSulfonamide derivativePotentially enhanced biological activity

Uniqueness

(4-methoxyphenyl)methylphosphonic acid is unique due to its specific para-substitution on the phenyl ring, which influences its biological activity and interaction with enzymes compared to other methylphosphonic acids. The presence of the methoxy group enhances its lipophilicity and may improve its ability to penetrate biological membranes.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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